25S-Inokosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-BMZRUTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation
Botanical Sources of 25S-Inokosterone
The presence of this compound has been identified in several plant families. The primary sources belong to the Amaranthaceae family, though it has also been reported in other distinct plant genera.
Achyranthes bidentata Blume
Achyranthes bidentata Blume, a perennial herb distributed across various Asian countries, is a well-documented source of this compound. caldic.comnih.gov The roots of this plant, in particular, have been the subject of extensive phytochemical investigations. Research has successfully isolated and identified C-25 epimers of inokosterone (B78545), including this compound, from this botanical source. nih.govresearchgate.net These studies confirm that both this compound and its epimer, 25R-Inokosterone, are naturally occurring isomers within A. bidentata. nih.gov
Achyranthes japonica Nakai
Achyranthes japonica Nakai, commonly known as Japanese chaff flower, is another significant botanical source of this compound. medchemexpress.com This medicinal herb, widely found in Korea and Japan, contains a variety of bioactive compounds. nih.gov The seeds and roots are known to contain several phytoecdysteroids, including inokosterone. nih.gov Specifically, this compound has been identified as a phytoecdysone present in the roots of this species. medchemexpress.com
Cyathula capitata Moq. and Cyathula officinalis Kuan
Both Cyathula capitata Moq. and Cyathula officinalis Kuan are reported to contain this compound. medchemexpress.com Cyathula officinalis, whose root is known as Radix Cyathulae, is a perennial herb used in traditional Chinese medicine and is primarily found in the Sichuan, Guizhou, and Yunnan provinces of China. nih.govnih.gov Phytochemical analyses have revealed the presence of numerous phytoecdysteroids, and this compound is listed among the compounds found in the root. medchemexpress.comnih.gov Cyathula capitata, a related species, is also cited as a source of this compound. medchemexpress.com Another insect-metamorphosing substance, sengosterone, has also been isolated from C. capitata. nih.gov
Other Identified Plant Species
Beyond the Amaranthaceae family, this compound has been reported in other unrelated plant species. These include:
Vitex megapotamica : A species of flowering plant. nih.gov
Polypodium virginianum : A small, evergreen fern commonly known as the rock polypody, which is native to eastern North America and typically grows on rocks. nih.govwikipedia.org
The identification of this compound in these diverse species suggests a broader distribution in the plant kingdom than was initially understood.
Table 1: Botanical Sources of this compound
| Plant Species | Family | Common Name | Plant Part(s) |
| Achyranthes bidentata Blume | Amaranthaceae | Chaff Flower | Roots |
| Achyranthes japonica Nakai | Amaranthaceae | Japanese Chaff Flower | Roots, Seeds |
| Cyathula capitata Moq. | Amaranthaceae | Headed Cyathula | Not specified |
| Cyathula officinalis Kuan | Amaranthaceae | Cyathula Root | Roots |
| Vitex megapotamica | Lamiaceae | Not specified | Not specified |
| Polypodium virginianum | Polypodiaceae | Rock Polypody | Not specified |
Advanced Methodologies for Isolation from Plant Matrices
The isolation of this compound from plant material is a complex process due to its polar nature and the presence of numerous other structurally similar compounds. mdpi.com The procedure typically begins with solvent extraction of dried plant matter using methanol (B129727) or ethanol, followed by partitioning with hexane (B92381) and water to remove nonpolar constituents. mdpi.com Further purification requires the application of various advanced chromatographic techniques.
Chromatographic Techniques for Efficient Separation
A combination of different chromatographic methods is essential for the successful isolation and purification of this compound and its epimers. caldic.comnih.gov The selection of techniques is based on exploiting different properties of the molecules, such as polarity, size, and affinity. caldic.com
Commonly employed methods include:
Column Chromatography (CC): This is often the initial purification step. Stationary phases such as silica (B1680970) gel, alumina, and Sephadex LH-20 are used to perform a rough separation of the crude extract into fractions. caldic.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for obtaining high-purity compounds. springernature.com Both normal-phase and reversed-phase (RP-HPLC) modes are utilized. Reversed-phase HPLC, using stationary phases like C18, is particularly effective for separating polar phytoecdysteroids from aqueous-methanolic or aqueous-acetonitrile mobile phases. mdpi.comspringernature.com
Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography method avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. nih.gov High-Speed Counter-Current Chromatography (HSCCC) has proven effective for the preparative-scale separation of phytoecdysteroids. globalresearchonline.net A notable application involves the use of HSCCC with silver nitrate (B79036) (AgNO₃) added to the solvent system. The silver ions form complexes with the epimers, enhancing the separation factor between 25R- and this compound. researchgate.net
The strategic combination of these techniques allows for the isolation of this compound with a high degree of purity, enabling its structural elucidation and further scientific investigation. nih.govmdpi.com
Table 2: Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase / System | Principle of Separation |
| Column Chromatography | Silica Gel, Alumina, Sephadex LH-20 | Adsorption, Size Exclusion |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Partition based on polarity |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase immiscible solvent system | Liquid-liquid partition |
| HSCCC with Metal Ion Coordination | Two-phase solvent system with AgNO₃ | Differential complex formation |
Extraction and Purification Strategies
The initial crude extract is often subjected to preliminary fractionation using techniques such as solvent partitioning or column chromatography with silica gel or other stationary phases. These initial steps aim to enrich the fraction containing the phytoecdysteroids.
The enriched fraction is then subjected to more refined chromatographic techniques like HSCCC for preparative scale separation of the epimers. researchgate.net The purity of the isolated fractions is then assessed using analytical methods like HPLC. The structural elucidation and confirmation of the isolated this compound are typically carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Stereochemistry and Epimeric Forms
C-25 Epimerism in Inokosterone (B78545) and Analogues
Inokosterone, as isolated from various plant sources, often exists as a mixture of its C-25 epimers researchgate.netnih.govresearchgate.net. This natural occurrence of both (25S)- and (25R)-Inokosterone highlights the importance of stereochemistry in the biosynthesis and function of ecdysteroids. Studies have indicated that these epimers can arise during metabolic processes or be present as distinct compounds in plant tissues researchgate.netchemfaces.comnih.gov. The presence of these epimers necessitates precise analytical methods for their separation and identification to understand their individual roles and activities. Analogues of inokosterone, such as 20-hydroxyecdysone (B1671079), also exhibit similar C-25 epimerism, underscoring this as a common stereochemical feature within the ecdysteroid class researchgate.netnih.govresearchgate.net.
Elucidation of Absolute Configuration at the C-25 Stereocenter in 25S-Inokosterone
Determining the absolute configuration at the C-25 stereocenter is crucial for unambiguously characterizing this compound and its epimer. Researchers have employed a combination of advanced analytical techniques to achieve this:
X-ray Crystallography: This definitive method has been instrumental in confirming the stereochemistry of both (25S)- and (25R)-Inokosterone. By obtaining single crystals and analyzing their diffraction patterns, the three-dimensional arrangement of atoms, including the configuration at C-25, can be precisely determined researchgate.netchemfaces.comnih.gov.
Spectroscopic Methods and Chemical Derivatization: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D techniques (COSY, HMBC, NOESY), plays a vital role. Subtle differences in chemical shifts, especially for protons and carbons in the side chain, can distinguish the epimers psu.edutandfonline.com. Furthermore, chemical transformations, such as acid hydrolysis, followed by comparison with known standards using techniques like Thin-Layer Chromatography (TLC) and NMR, have been used to confirm the stereochemistry researchgate.netmdpi.com. For instance, the comparison of ¹³C-NMR data for carbons C-23, C-25, and C-27 has been informative in assigning configurations tandfonline.com.
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) or High-Speed Countercurrent Chromatography (HSCCC) with metal ion coordination (e.g., silver nitrate) have proven effective in separating the C-25 epimers of inokosterone researchgate.netsygnaturediscovery.comhplc.today. The differential interaction of the epimers with the chiral selector allows for their separation, aiding in the confirmation of their stereochemistry. Computational analysis, including geometry optimization, has also supported these chromatographic separations researchgate.net.
These integrated approaches have enabled the unambiguous assignment of the (25S) configuration to one of the inokosterone epimers.
Comparative Spectroscopic Analysis of C-25 Epimers
Distinguishing between this compound and its 25R epimer relies heavily on subtle differences observable through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: Significant differences in the chemical shifts of carbons within the side chain, particularly at positions C-23, C-25, and C-27, are key indicators for differentiating the epimers researchgate.netnih.govresearchgate.nettandfonline.com. For example, specific shifts for C-23, C-25, and C-27 have been reported to vary between the 25R and 25S forms when analyzed in pyridine-d₅ tandfonline.com.
¹H NMR: While ¹H NMR spectra of the epimers can be very similar, specific signals, such as those for the methylene (B1212753) protons at the C-26 position, may exhibit slight variations in their chemical shifts and coupling patterns psu.edu.
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) fragmentation patterns can provide distinguishing features. For instance, specific neutral losses and characteristic ion pairs have been observed for this compound in its MS/MS spectrum, aiding in its identification and differentiation from other related compounds and its epimer cjnmcpu.com.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to separate and quantify the C-25 epimers, allowing for comparative analysis based on retention times researchgate.netchemfaces.comnih.govnih.govresearchgate.net. The use of chiral stationary phases in HPLC offers even greater resolution for enantiomeric separation researchgate.netsygnaturediscovery.comhplc.today.
Table 1: Comparative ¹³C-NMR Chemical Shifts (ppm) for C-23, C-25, and C-27 in Inokosterone Epimers
| Position | 25R-Inokosterone (Pyridine-d₅) | This compound (Pyridine-d₅) |
| C-23 | 30.0 | 30.3 |
| C-25 | 36.5 | 36.8 |
| C-27 | 17.1 | 17.9 |
Note: Data adapted from tandfonline.com. Minor variations may occur depending on the solvent and specific experimental conditions.
These spectroscopic and chromatographic distinctions are vital for the accurate identification and quantification of this compound in complex biological matrices and for quality control purposes.
Compound List:
this compound
25R-Inokosterone
Inokosterone
Biosynthesis and Metabolic Pathways
Phytoecdysteroid Biosynthesis in Terrestrial Plants
The biosynthesis of phytoecdysteroids in plants originates from primary metabolic precursors, primarily through the mevalonate (B85504) pathway, with potential contributions from the non-mevalonate pathway.
The mevalonate (MVA) pathway is a central metabolic route for the synthesis of isoprenoids, including sterols, in the cytoplasm of plant cells mdpi.comnih.govd-nb.infonih.gov. This pathway commences with acetyl-CoA, which is converted through a series of enzymatic reactions into mevalonate. Mevalonate is then transformed into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govd-nb.infonih.govrsc.org. These C5 isoprene (B109036) units are the building blocks for larger isoprenoid molecules. The condensation of these units leads to the formation of squalene, which subsequently undergoes epoxidation and cyclization to form lanosterol. Further enzymatic modifications of lanosterol, including cholesterol synthesis, are crucial steps preceding the formation of the characteristic ecdysteroid skeleton mdpi.comd-nb.infonih.govrsc.org. Cholesterol, a C27 sterol, is considered a primary precursor for many C27-ecdysteroids, including inokosterone (B78545) d-nb.infobiophytis.com.
While the MVA pathway is predominant for sterol and steroid biosynthesis in the plant cytoplasm, terrestrial plants also possess the non-mevalonate (MEP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) or deoxy-D-xylulose 5-phosphate (DOXP) pathway nih.govias.ac.inresearchgate.netwikipedia.org. This pathway operates primarily in plastids and is typically involved in the synthesis of monoterpenes, diterpenes, and carotenoids. However, plants have the capacity to produce IPP and DMAPP via both pathways, suggesting potential cross-talk or complementary roles, although the MVA pathway appears to be the primary route for ecdysteroid precursor generation nih.govd-nb.infobiophytis.comias.ac.inwikipedia.org.
The biosynthesis of ecdysteroids from sterol precursors involves a complex cascade of enzymatic modifications, including hydroxylation, oxidation, and isomerization, to establish the characteristic ecdysteroid structure d-nb.infobiophytis.comresearchgate.net. Key structural features of ecdysteroids include a cis-(5β-H) junction of rings A and B, a 7-en-6-one chromophore, and a trans-(14α-OH) junction of rings C and D nih.gov. The conversion of cholesterol to ecdysteroids involves steps such as the formation of 7-dehydrocholesterol (B119134) (7DC) from cholesterol, catalyzed by enzymes like Neverland (Nvd), followed by further modifications to intermediates like 5β-diketol mdpi.comnih.gov.
Inokosterone is specifically characterized as a C26-hydroxylated ecdysteroid researchgate.netresearchgate.netnih.govresearchgate.net. While the precise enzymatic cascade leading directly to 25S-inokosterone is not fully elucidated in all plant species, the general pathway involves the hydroxylation of a sterol precursor at the C-26 position of the side chain. This hydroxylation event is critical as it introduces an asymmetric carbon at C-25, leading to the formation of epimers, such as the (25R) and (25S) forms of inokosterone researchgate.netnih.govresearchgate.netresearchgate.net.
Integration of Inokosterone and this compound within the Ecdysteroid Biosynthetic Network
Inokosterone, including its 25S stereoisomer, is integrated into the broader ecdysteroid biosynthetic network as a product of specific side-chain modifications. Plants produce a complex array of phytoecdysteroids, with 20-hydroxyecdysone (B1671079) (20E) being the most common mdpi.comnih.govbiophytis.comresearchgate.net. Inokosterone is one of many identified phytoecdysteroids, often found alongside other analogues researchgate.net. The diversity of phytoecdysteroids suggests that the later stages of the pathway, particularly terminal modifications like hydroxylation, may involve enzymes with lower specificity, allowing for the production of multiple analogues through variations in the sequence of modifications biophytis.com. Inokosterone, as a C26-hydroxylated derivative, represents a specific branch within this network, arising from the hydroxylation of a common ecdysteroid precursor.
Metabolic Transformations of Inokosterone and Related Ecdysteroids in Non-Human Biological Systems
Ecdysteroids, including inokosterone, can undergo various metabolic transformations in non-human biological systems. These transformations are crucial for their biological activity, inactivation, or conjugation. Key modifications include hydroxylation, oxidation, reduction, isomerization, and glycosylation biophytis.comresearchgate.netnih.gov.
Hydroxylation at the terminal methyl groups of the sterol side chain is a significant metabolic step in ecdysteroid biosynthesis and metabolism. This process creates an asymmetric carbon at C-25, leading to stereoisomers nih.govresearchgate.net.
C-26 Hydroxylation: This process leads to the formation of inokosterone. The hydroxylation can occur at either of the two terminal methyl groups, which are designated as C-26 and C-27 based on the resulting stereochemistry at C-25. Hydroxylation at one of these methyl groups can yield either the (25R,26)-hydroxycholesterol or the (25S,26)-hydroxycholesterol. Studies indicate that inokosterone itself exists as a mixture of C-25 epimers, with both (25R)- and (25S)-inokosterone being identified researchgate.netresearchgate.netresearchgate.netrsc.org. In some instances, the (25R)-epimer of inokosterone has been reported as the predominant form, while the (25S)-epimers have been identified as minor products researchgate.netresearchgate.net.
C-27 Hydroxylation: Research involving enzymes from Chironomus species has demonstrated high regioselectivity for hydroxylation at the C-27 position. This process primarily yields the (25S)-epimer of 20,26-dihydroxyecdysone, indicating a preference for hydroxylation at a specific methyl group in certain enzymatic systems researchgate.netnih.govresearchgate.net. The discrimination between C-26 and C-27 hydroxylation is dependent on the specific enzyme and substrate stereochemistry nih.govresearchgate.net.
The identification of both (25R)- and (25S)-inokosterone highlights the stereochemical complexity of ecdysteroid side-chain modifications, with specific enzymatic machinery dictating the regioselectivity and stereospecificity of hydroxylation events.
Formation of Oxidative Metabolites (e.g., Aldehydes, Carboxylic Acids)
The metabolism of ecdysteroids, including compounds like this compound, can involve oxidative processes that alter their structure and potentially their biological activity. Studies on related ecdysteroids, such as 20-hydroxyecdysone and inokosterone, indicate that oxidative transformations can occur, leading to the formation of various metabolites.
For instance, research on inokosterone has shown that the (25R)-epimer can be oxidized to a 26-aldehyde, which can then be further transformed into a 26-carboxylic acid. This process was identified through mass spectroscopy, borohydride (B1222165) reduction, and metabolic transformation studies researchgate.netchemfaces.comresearchgate.net. The (25S)-epimers of inokosterone and its corresponding aldehyde were observed as minor products in these investigations researchgate.netchemfaces.comresearchgate.net. While direct studies specifically detailing the oxidative metabolism of this compound into aldehydes and carboxylic acids are limited in the provided search results, the general pathways observed for its epimer and related ecdysteroids suggest similar oxidative modifications are plausible.
General ecdysteroid metabolism in mammals can involve dehydroxylation and side-chain cleavage researchgate.net. While these are not strictly oxidative metabolites in the sense of aldehydes or carboxylic acids, they represent significant structural alterations. Oxidative reactions are a common Phase I metabolic pathway for xenobiotics, often catalyzed by cytochrome P450 enzymes, leading to the introduction or exposure of functional groups like hydroxyl, carbonyl, or carboxyl groups nih.govneu.edu.tr.
Microbial Biotransformation and its Impact on Compound Levels
Microbial biotransformation plays a significant role in the fate of various compounds, including steroids nih.govinflibnet.ac.in. While specific studies detailing the microbial biotransformation of this compound are not extensively detailed in the provided results, general principles of microbial steroid metabolism are relevant. Microorganisms possess diverse enzymatic capabilities that can modify steroid structures, often leading to inactivation or altered biological activity nih.govinflibnet.ac.in.
Research on other ecdysteroids suggests that microbial activity can lead to dehydroxylation, a process observed in the metabolism of ecdysone (B1671078) in mice, potentially mediated by gut bacteria bioscientifica.com. Furthermore, microbial transformations have been employed to synthesize various steroid derivatives inflibnet.ac.inresearchgate.net. For example, Curvularia lunata NRRL 2178 has been used for the biotransformation of steroid analogues researchgate.net. The presence of microorganisms in environmental niches means that compounds like this compound, if released into the environment, could be subject to microbial degradation or modification nih.govalaska.edufrontiersin.org.
Studies examining the effects of ecdysteroids on fungal growth have shown that compounds like β-ecdysterone, 25R-inokosterone, and this compound can influence the mycelial growth of fungi such as Fusarium oxysporum and Fusarium solani researchgate.net. This interaction suggests that microorganisms can metabolize or respond to these compounds, potentially altering their levels or structures. The specific pathways and enzymes involved in the microbial biotransformation of this compound would determine the resulting metabolites and their impact on the compound's concentration and bioactivity.
Chemical Synthesis and Analogues
Total Synthesis Approaches for Inokosterone (B78545)
The total synthesis of Inokosterone, a phytoecdysteroid, has been achieved through various chemical methodologies. One notable approach involves the synthesis starting from specific precursors, such as a (20R)-2β,3β,14α,20-tetrahydroxy-20-formyl-5β-pregn-7-en-6-one intermediate researchgate.net. This intermediate undergoes a Grignard reaction with 4-(tetrahydrofuran-2-yloxy)-3-methylbutynylmagnesium bromide, followed by hydrogenation and hydrolysis to yield Inokosterone researchgate.net. Alternative synthetic strategies have also been reported, including the conversion of Δ24/Δ25-derivatives of 20-hydroxyecdysone (B1671079) through hydroboration, oxidation, and deblocking of hydroxyl groups researchgate.net. A "convenient synthesis" of Inokosterone has also been accomplished, indicating established routes for its preparation nih.gov.
Stereoselective Synthetic Routes to 25S-Inokosterone and its C-25 Epimer
Inokosterone naturally exists as a mixture of C-25 epimers, specifically the (25R) and (25S) configurations researchgate.netresearchgate.net. The (25R)-epimer is often identified as the predominant form, with the (25S)-epimers occurring as minor products in natural extracts researchgate.netresearchgate.net. The absolute configurations of these epimers have been elucidated, with the (25S)-epimers of Inokosterone and its corresponding aldehyde being identified and characterized, including their 13C-NMR data researchgate.net. Separation of these C-25 epimers can be achieved through methods such as the formation of diacetonide derivatives, followed by chromatographic techniques nih.govresearchgate.net. The identification and differentiation of these stereoisomers are critical for understanding their distinct biological properties and for guiding further synthetic efforts.
Development and Synthesis of this compound Analogues and Derivatives
The modification of the Inokosterone structure has led to the development of numerous analogues aimed at exploring structure-activity relationships (SAR) and enhancing specific biological properties.
The introduction of halogen atoms, particularly fluorine, into the ecdysteroid structure has been a focus of synthetic chemistry. Fluorinated analogues have been prepared using reagents such as diethylaminosulfur trifluoride (DAST). These reactions can lead to the replacement of terminal hydroxyl groups with fluorine and, in some cases, dehydration at the C-14 position, yielding 14-anhydro derivatives scholaris.cacdnsciencepub.comrsc.orgrsc.org. For instance, DAST-mediated fluorination of 20-hydroxyecdysone derivatives has produced 25-fluoro and 14-fluoro-14-anhydro analogues scholaris.cacdnsciencepub.com. Halogenation at the side chain, specifically at the C-26 position, has also been explored, with the synthesis of 26-halo-ponasterone A analogues from Inokosterone derivatives reported nih.gov. Halogenation in general is recognized as a modification that can influence the biological activity of ecdysteroids caldic.com.
Dioxolane derivatives, often formed as cyclic diacetals, represent a significant class of ecdysteroid analogues synthesized for SAR studies. These are typically prepared through the acid-catalyzed reaction of vicinal diols present in ecdysteroids with aldehydes or ketones researchgate.netaip.orgmdpi.com. For example, 20-hydroxyecdysone can react with various aldehydes and ketones to form 2,3- and 20,22-cyclic diacetals (dioxolanes) researchgate.netaip.orgacs.orgmdpi.comacs.orgnih.govresearchgate.net. These modifications often involve protecting groups or lead to compounds with altered polarity, which have been investigated for their effects on multidrug resistance (MDR) in cancer cell lines mdpi.comnih.govresearchgate.netthieme-connect.com. The stereoselectivity of dioxolane formation can lead to the generation of specific stereoisomers researchgate.netaip.orgnih.gov.
Beyond halogenation and dioxolane formation, a variety of other synthetic modifications have been employed to create ecdysteroid analogues for SAR investigations. These include:
Side-chain cleavage: Oxidative methods have been used to cleave the side chain, yielding analogues such as poststerone (B1197410) researchgate.netthieme-connect.com.
Esterification and Etherification: Hydroxyl groups can be esterified or etherified to produce derivatives with altered physicochemical properties acs.orgacs.orgresearchgate.net. For example, O-alkyl derivatives have been synthesized for applications in gene-switch systems nih.gov.
Oxidation: Specific oxidation reactions, such as the stereoselective oxidation at the 9α position, have been reported to yield novel ecdysteroid structures researchgate.net.
Other modifications: These encompass a broad range of transformations including amination, reduction, and the formation of polyesters, contributing to the exploration of the chemical space around the ecdysteroid core acs.orgacs.orgresearchgate.net.
The synthesis of these diverse analogues highlights the versatility of chemical strategies employed to modify the ecdysteroid scaffold, providing valuable tools for understanding the relationship between chemical structure and biological activity.
Compound List
this compound
25R-Inokosterone
Inokosterone
20-hydroxyecdysone (20E)
Poststerone
Ponasterone A
2,3-dioxolane derivatives
2,3;20,22-bis-dioxolanes
Halogenated ecdysteroid analogues
Fluorinated ecdysteroid analogues
26-Halo-ponasterone A analogues
O-alkyl ecdysteroids
Ecdysteroid esters
9α-hydroxy-5α-ecdysteroids
Summary of Synthetic Modifications and Derivative Classes
| Synthetic Modification Type | Key Reagents/Conditions | Resulting Derivative Class | Key References |
| Total Synthesis | Grignard reaction, hydrogenation, hydrolysis | Inokosterone | researchgate.net, nih.gov, researchgate.net |
| Epimer Separation | Diacetonide formation, chromatography | This compound, 25R-Inokosterone | nih.gov, researchgate.net |
| Fluorination | DAST (Diethylaminosulfur trifluoride) | ω-Fluorinated ecdysteroids, 14-anhydro derivatives, 25-fluoro derivatives | scholaris.ca, cdnsciencepub.com, rsc.org, rsc.org |
| Halogenation (Side Chain) | Various halogenating agents | 26-Halo-ponasterone A analogues | nih.gov |
| Dioxolane Formation | Aldehydes/ketones, acid catalysis | Dioxolane derivatives (e.g., 2,3-dioxolanes, 2,3;20,22-bis-dioxolanes) | researchgate.net, aip.org, thieme-connect.com, acs.org, mdpi.com, acs.org, nih.gov, researchgate.net, mdpi.com |
| Side-Chain Cleavage | Oxidative methods | Poststerone analogues | thieme-connect.com, researchgate.net |
| Esterification | Acylating agents | Ecdysteroid esters | acs.org, acs.org, researchgate.net |
| Etherification | Alkylating agents | O-alkyl ecdysteroids | nih.gov, researchgate.net |
| Oxidation | Specific oxidizing agents | 9α-hydroxy-5α-ecdysteroids | researchgate.net |
Mechanistic Investigations of Biological Activity Non Human Systems
Ecdysteroid Receptor Binding and Activation Studies
Ecdysteroids, including 25S-Inokosterone, exert their effects by interacting with a specific intracellular receptor complex. Understanding this interaction is crucial for deciphering their biological roles.
Interaction with Ecdysone (B1671078) Receptors (EcRs)
Ecdysteroids function by binding to the ecdysone receptor (EcR), a nuclear receptor that, in complex with Ultraspiracle (USP) or Retinoid X Receptor (RXR), regulates gene expression. This complex binds to specific DNA sequences, thereby controlling the transcription of target genes involved in developmental processes such as molting and metamorphosis in insects mdpi.comnih.govresearchgate.net. While specific binding affinity data for this compound to insect EcRs is not extensively detailed in the provided snippets, it is classified as a phytoecdysone, a group known to interact with these receptors mdpi.commedchemexpress.com. Ponasterone A, another ecdysteroid, is noted for having a strong affinity for the ecdysone receptor and is a potent regulator of gene expression researchgate.netmedchemexpress.comresearchgate.net. Inokosterone (B78545) itself, which includes this compound as a component, has been identified in various plant species and is recognized for its interaction with ecdysteroid signaling pathways mdpi.comchemfaces.comresearchgate.netnih.gov.
Influence of C-25 Stereochemistry on Receptor Interaction Specificity
The stereochemistry at the C-25 position of ecdysteroids can influence their interaction with receptors. Inokosterone, for instance, has been identified as a mixture of C-25 epimers, including the (25S) and (25R) forms researchgate.net. Studies on related compounds, like 20-hydroxyecdysone (B1671079) (20E) and ponasterone A, suggest that the hydroxyl group at C-25 can affect binding affinity. While 20E's 25-OH group contributes favorably to binding through hydrogen bonding, its desolvation cost can counterbalance this effect, leading to a binding affinity comparable to ponasterone A, which lacks this hydroxyl group researchgate.net. This highlights how subtle structural differences, such as stereochemistry at C-25, can modulate the interaction of ecdysteroids with their receptors, potentially influencing their biological activity.
Computational Approaches: Ligand-Binding Domain Homology Modeling
Computational methods, including homology modeling and molecular docking, are increasingly used to understand protein-ligand interactions at an atomic level numberanalytics.comyale.edu. These techniques allow researchers to predict the binding modes and affinities of compounds like this compound to their target receptors. The ligand-binding domain (LBD) of the ecdysone receptor (EcR) is a key target for such studies, as it forms the pocket where ecdysteroids bind uit.nocapes.gov.br. By creating models of the EcR LBD, researchers can simulate how different ecdysteroids, including this compound, fit into the binding pocket, providing insights into structure-activity relationships and guiding the design of new ligands numberanalytics.comcapes.gov.brresearchgate.netoup.com.
Signal Transduction Pathways Modulated by this compound
Beyond direct receptor binding, this compound can influence cellular processes through various signal transduction pathways, impacting gene expression and intracellular cascades.
Impact on Gene Expression Regulation
Ecdysteroids, by activating the EcR/USP complex, directly regulate the transcription of genes involved in insect development mdpi.comresearchgate.netfrontiersin.org. This includes genes responsible for molting, metamorphosis, and other developmental transitions researchgate.netfrontiersin.org. While specific downstream genes regulated by this compound are not detailed in the provided search results, its classification as a phytoecdysone implies a role in this general mechanism of gene expression modulation. In non-insect systems, inokosterone has been shown to influence gene expression related to antioxidant enzymes, such as SOD1, impacting cellular responses to oxidative stress researchgate.netnih.gov.
Involvement in Intracellular Signaling Cascades
Ecdysteroids can also modulate intracellular signaling cascades through non-genomic actions, potentially involving transmembrane receptors like G protein-coupled receptors (GPCRs) researchgate.net. In non-human systems, inokosterone has been implicated in pathways related to antioxidant defense and autophagy. Studies in yeast have indicated that inokosterone can reduce reactive oxygen species (ROS) levels and increase the expression of SOD1, suggesting a role in managing oxidative stress researchgate.netnih.govresearchgate.net. Furthermore, inokosterone has been linked to the induction of autophagy, a cellular process involved in waste removal and cellular maintenance, which may contribute to its observed anti-aging effects in yeast models researchgate.netnih.gov. These findings suggest that this compound, as a component of inokosterone, may participate in diverse intracellular signaling events beyond the canonical ecdysone receptor pathway.
Structure-Activity Relationship (SAR) Studies of this compound and Related Ecdysteroids
Ecdysteroids, a class of steroid hormones, play a critical role in the developmental processes of arthropods, including molting and reproduction, by interacting with the ecdysteroid receptor (EcR) mdpi.comresearchgate.net. Understanding their structure-activity relationships (SAR) is crucial for elucidating their biological functions and for developing potential applications.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies provide a computational approach to correlate chemical structure with biological activity, enabling the prediction of potency and the identification of key physicochemical properties researchgate.net. QSAR analyses have been applied to ecdysteroids to characterize features essential for their biological effects, particularly in the development of novel insecticides researchgate.net.
Advanced QSAR methodologies, including 3D and 4D-QSAR, have been employed to define the structural requirements necessary for insecticidal action among ecdysteroids researchgate.net. Similarly, QSAR investigations on synthetic ecdysone agonists, such as dibenzoylhydrazines (DBH), have successfully established correlations between their biological activity and various physicochemical and substituent parameters nih.gov. Furthermore, QSAR studies on non-steroidal ecdysone agonists, like tetrahydroquinolines (THQs), have identified critical physicochemical properties for ligand-receptor interactions, with molecular hydrophobicity being a significant determinant of larvicidal activity jst.go.jp.
Comparative Analysis of 25S- and 25R-Epimer Biological Potencies
Inokosterone exists as epimers at the C-25 position, with both this compound and 25R-Inokosterone being isolated and studied from natural sources chemfaces.comchemfaces.comresearchgate.net. Chromatographic and spectroscopic analyses have confirmed the presence of these isomers chemfaces.comresearchgate.net.
Studies suggest that the C-25 R epimer is often the predominant form isolated, with the (25S)-epimer typically present in minor quantities chemfaces.comresearchgate.net. For instance, in metabolic studies of ponasterone A, the C-25 R epimer of inokosterone was identified as the primary product, while the (25S)-epimer was a minor metabolite chemfaces.com.
Both this compound and 25R-Inokosterone have demonstrated notable biological activity, particularly in their capacity to modulate inflammatory mediators. Specifically, both epimers exhibit potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) expression. In cellular models such as RBL-2H3 cells treated with A23187 and phorbol-myristate acetate (B1210297) (PMA), these compounds achieved an inhibition rate of 80-95% at a concentration of 200 μg/mL chemfaces.commedchemexpress.comtargetmol.com. While direct comparative potency data (e.g., IC50 values) between the 25S and 25R epimers for this specific activity are not detailed, their similar high inhibitory efficacy suggests comparable functional roles in this context chemfaces.commedchemexpress.comtargetmol.com. The primary distinction between these epimers lies in their stereochemistry at the C-25 position, which influences specific NMR signals (C-23, C-25, and C-27) but may not drastically alter all biological activities tandfonline.com.
Bioactivity Profiles in In Vitro and In Vivo Non-Human Models
Ecdysteroids, including this compound, exhibit a range of bioactivities relevant to insect development and inflammatory modulation.
Insect Molting Hormone Activity (e.g., Musca Bioassay)
As fundamental insect molting hormones, ecdysteroids are essential for regulating arthropod development, controlling processes such as molting and metamorphosis through their interaction with specific ecdysteroid receptors (EcRs) mdpi.comresearchgate.net. Inokosterone has been characterized as a compound possessing high insect molting hormone activity chemfaces.com. The disruption of these ecdysteroid-mediated developmental pathways is a recognized strategy for the development of insecticides, offering a potential method for pest control with reduced toxicity to non-target organisms researchgate.net. While specific bioassay results for this compound using models like the Musca bioassay are not detailed in the provided literature, its classification as an ecdysteroid with high molting hormone activity underscores its relevance in this area chemfaces.com.
Modulation of Inflammatory Mediators (e.g., TNF-α, IFN-γ Expression)
This compound has demonstrated significant activity in modulating inflammatory responses within cellular models. In vitro studies have indicated that both this compound and its 25R-epimer exhibit potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) expression. Specifically, in RBL-2H3 cells stimulated with A23187 and phorbol-myristate acetate (PMA), these compounds achieved an inhibition rate of 80-95% at a concentration of 200 μg/mL chemfaces.commedchemexpress.comtargetmol.com.
Anti-Atopy Activity in Preclinical Models
Research indicates that this compound possesses significant anti-atopy activity, suggesting its potential utility in managing atopic conditions oup.com. A key mechanism underlying this activity appears to be the modulation of inflammatory mediators. Specifically, this compound has demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) expression in cellular models. In A23187 plus phorbol-myristate acetate-induced RBL-2H3 cells, this compound exhibited an inhibition rate of 80-95% at a concentration of 200 μg/mL medchemexpress.cntandfonline.com. TNF-α is a pro-inflammatory cytokine centrally involved in the pathogenesis of atopic dermatitis and other inflammatory diseases mdpi.comresearchgate.net. While its inhibitory activity on thymus and activation-regulated chemokine expression in TNF-α plus IFN-γ induced HaCaT cells was noted as weak, the potent inhibition of TNF-α suggests a primary anti-inflammatory mechanism contributing to its anti-atopy effects medchemexpress.cntandfonline.com.
Table 1: TNF-α Inhibition by this compound in Cellular Models
| Cell Line/Condition | TNF-α Inhibition (%) | Concentration | Reference(s) |
| A23187 + Phorbol-myristate acetate-induced RBL-2H3 cells | 80-95 | 200 μg/mL | medchemexpress.cntandfonline.com |
| TNF-α + IFN-γ induced HaCaT cells | Weak | Not specified | medchemexpress.cntandfonline.com |
Effects on Cellular Proliferation and Apoptosis in Specific Cell Lines (e.g., Renal Epithelial Cells)
In studies involving renal epithelial cells, specifically NRK52e cells, this compound has demonstrated notable effects on cellular proliferation and apoptosis. At a concentration of 10 μM, this compound was found to significantly promote the proliferation of LPS-induced NRK52e cells medchemexpress.cntandfonline.commdpi.com. Concurrently, it significantly reduced the rate of apoptosis in these cells medchemexpress.cntandfonline.commdpi.com. Further investigation revealed that the estrogen receptor antagonist ICI182,780 could antagonize the protective effects of this compound on NRK52e cells, suggesting that these activities may be mediated, at least in part, through an estrogen-like pathway mdpi.com.
Anticomplementary Activity
The complement system is a crucial component of the innate immune system, playing a role in inflammation and host defense researchgate.netdiva-portal.org. Research has indicated that this compound possesses anticomplementary activity, acting as an inhibitor of the complement system and demonstrating inhibition of serum complement activity researchgate.net. While specific quantitative data for this compound's anticomplementary effects were not detailed in the provided snippets, related ecdysteroids, such as 11α-hydroxy-25R-inokosterone and 11α-hydroxy-24R, 25R-amarasterone A, have shown anticomplementary activity in the classical pathway with CH50 values between 138.4 and 158.3 μg·mL⁻¹ tandfonline.comoup.com. This suggests a potential for this compound to modulate immune responses through complement inhibition.
Neuroprotective Effects in Non-Human Preclinical Paradigms
Phytoecdysteroids, including those found in Achyranthes species, have shown promise in neuroprotection. Achyranthes aspera, a plant containing this compound, has demonstrated potential in the treatment of neurological disorders oup.comnih.govresearchgate.net. Ecdysteroids, such as β-ecdysterone (often found alongside this compound), exhibit neuroprotective properties, including antioxidant and anti-inflammatory effects, modulation of neurotransmitters, inhibition of neuronal apoptosis, and promotion of neuronal regeneration and repair nih.govresearchgate.net. Studies on Achyranthes extracts have shown neuroprotective effects in cultured hippocampal neurons by mitigating glutamate (B1630785) receptor overactivation and inhibiting the caspase-3-dependent mitochondrial apoptotic pathway oup.com. Furthermore, the PI3K/AKT signaling pathway, recognized for its role in neuroprotection, has been observed to be activated by Achyranthes radix extract (ARE), which contains this compound frontiersin.org.
Analytical Methodologies for Characterization and Quantification
Advanced Chromatographic-Mass Spectrometric Techniques
Chromatographic techniques coupled with mass spectrometry are paramount for the separation, identification, and quantification of 25S-Inokosterone in complex matrices. These methods offer exceptional sensitivity and selectivity, allowing for the differentiation of closely related stereoisomers.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantification of phytoecdysteroids, including this compound. The method's reliability and cost-effectiveness make it suitable for routine quality control. The principle involves separating the compound on a stationary phase, typically a C18 column, followed by detection using a UV detector, as the ecdysteroid structure contains a chromophore that absorbs UV light.
A typical HPLC-UV method for the analysis of this compound would involve a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The detection wavelength is usually set around 245 nm, which corresponds to the maximum absorbance of the α,β-unsaturated ketone chromophore present in the molecule. Method validation according to ICH guidelines is crucial and includes assessing linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantification). spectrabase.comwashington.edu
Interactive Table 1: Representative HPLC-UV Method Parameters for Phytoecdysteroid Analysis
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection | UV at ~245 nm |
For more complex analyses and lower detection limits, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is the preferred method. nih.govnp-mrd.org UHPLC utilizes smaller particle size columns (<2 µm), which results in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. When coupled with a mass spectrometer, it provides molecular weight information and structural data through fragmentation, enabling unambiguous identification.
A UHPLC-MS/MS method was developed for the simultaneous quantification of major bioactive components in Radix Achyranthis Bidentatae, including the isomers β-ecdysterone, 25R-inokosterone, and this compound. chemicalbook.com Due to their isomeric nature, these compounds have the same precursor and product ions, making chromatographic separation essential for accurate quantification. chemicalbook.com
A particularly powerful configuration for the analysis of phytoecdysteroids is UHPLC coupled with a hybrid Linear Ion Trap (LIT) and Orbitrap mass spectrometer. This setup combines the trapping capabilities of a linear ion trap with the high-resolution and high mass accuracy of the Orbitrap analyzer. nih.govresearchgate.netpreprints.org The Orbitrap provides mass accuracy in the sub-ppm range, which allows for the confident determination of elemental compositions. nih.gov The linear ion trap enables rapid MSn fragmentation experiments, which are crucial for detailed structural elucidation. This combination is highly effective for the deep chemical identification of phytoecdysteroids in complex plant extracts. researchgate.net
Tandem mass spectrometry (MS/MS or MSn) experiments are used to elucidate the fragmentation pathways of this compound. In these experiments, the precursor ion corresponding to the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.
For this compound, the fragmentation is characterized by a series of neutral losses corresponding to water molecules (H₂O) from the steroid nucleus and the side chain. The cleavage of the C20-C22 bond is a characteristic fragmentation pathway for ecdysteroids, leading to significant fragment ions. High-resolution mass spectrometry allows for the precise mass measurement of these fragments, aiding in the assignment of their elemental composition and the proposal of fragmentation mechanisms. The study of these pathways is critical for distinguishing between isomers, as subtle differences in stereochemistry can lead to variations in the relative abundances of fragment ions. researchgate.net
Interactive Table 2: Characteristic Mass Spectrometric Data for this compound
| Ion | m/z (Observed) | Formula | Description |
| [M+H]⁺ | 497.3108 | C₂₇H₄₅O₈ | Protonated Molecule |
| [M+H-H₂O]⁺ | 479.2999 | C₂₇H₄₃O₇ | Loss of one water molecule |
| [M+H-2H₂O]⁺ | 461.2894 | C₂₇H₄₁O₆ | Loss of two water molecules |
| [M+H-3H₂O]⁺ | 443.2788 | C₂₇H₃₉O₅ | Loss of three water molecules |
| [M+H-4H₂O]⁺ | 425.2683 | C₂₇H₃₇O₄ | Loss of four water molecules |
| [M+H-C₅H₁₀O₂-H₂O]⁺ | 361.2424 | C₂₂H₃₃O₄ | Side-chain cleavage and loss of water |
Data derived from studies on phytoecdysteroids in Achyranthes bidentata Blume. researchgate.net
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
High-Resolution Spectroscopic Methods for Structural Elucidation and Confirmation
While mass spectrometry provides invaluable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of organic molecules, including the confirmation of stereochemistry.
NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom within a molecule. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is typically required for the complete structural assignment of a complex molecule like this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic).
2D NMR: Two-dimensional NMR experiments are essential to piece the structure together.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is crucial for determining the relative stereochemistry of the molecule.
The definitive assignment of the stereochemistry at the C-25 position, which differentiates this compound from its 25R epimer, relies heavily on detailed analysis of NMR data, particularly NOESY correlations and potentially the comparison of chemical shifts with known standards or theoretical calculations. While specific, verified ¹H and ¹³C NMR data for this compound are not widely published, the table below provides illustrative chemical shift values expected for the key carbon atoms based on general knowledge of steroid and ecdysteroid structures.
Interactive Table 3: Illustrative ¹³C NMR Chemical Shifts for Key Carbons in a this compound Structure (in Pyridine-d₅)
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Functional Group Type |
| C-6 | ~204 | Ketone Carbonyl |
| C-7 | ~122 | Olefinic Carbon |
| C-8 | ~165 | Olefinic Carbon |
| C-14 | ~85 | Quaternary (C-OH) |
| C-2 | ~69 | Methine (CH-OH) |
| C-3 | ~69 | Methine (CH-OH) |
| C-20 | ~78 | Quaternary (C-OH) |
| C-22 | ~77 | Methine (CH-OH) |
| C-25 | ~73 | Methine (CH-OH) |
| C-18 | ~18 | Methyl |
| C-19 | ~22 | Methyl |
| C-21 | ~22 | Methyl |
| C-26 | ~69 | Methylene (B1212753) (CH₂-OH) |
| C-27 | ~18 | Methyl |
Note: These are representative values. Actual chemical shifts can vary depending on the solvent and other experimental conditions. chemicalbook.com
Future Research Directions
Discovery and Functional Characterization of Novel Biosynthetic Enzymes and Regulatory Networks
The complete biosynthetic pathway of 25S-Inokosterone in plants remains largely uncharacterized. Future research must prioritize the identification and functional characterization of the enzymes responsible for its creation. This involves a systematic effort to uncover the specific cytochrome P450s, hydroxylases, and isomerases that catalyze the intricate steps from sterol precursors to the final molecule. Techniques such as comparative transcriptomics, where gene expression is compared between high- and low-producing plant species or tissues, can pinpoint candidate genes. Subsequent functional validation using heterologous expression systems (e.g., in yeast or Nicotiana benthamiana) and in vitro enzymatic assays will be crucial for confirming their roles.
Beyond individual enzymes, understanding the genetic regulation of the pathway is essential. Research should aim to identify the transcription factors (TFs), such as those from the MYB, bHLH, and WD40 families, that form regulatory complexes to control the expression of biosynthetic genes. mdpi.com The discovery of these regulatory networks could enable the metabolic engineering of plants or microorganisms for enhanced production of this compound. nih.gov
Comprehensive Investigation of Ecological Roles and Chemotaxonomic Significance
While phytoecdysteroids are generally recognized as defense compounds against insect herbivores, the specific ecological roles of this compound are not well understood. nih.gov Future studies should conduct detailed bioassays against a broad spectrum of phytophagous insects to determine its specific activity profile and potency. Research could also explore other potential ecological functions, such as allelopathic effects on competing plants, or roles in mediating interactions with symbiotic or pathogenic microbes. nih.gov
From a chemotaxonomic perspective, a comprehensive screening of plant species for the presence of this compound is warranted. This compound has been identified in organisms like Vitex megapotamica and Polypodium virginianum. nih.govnih.gov Expanding this search using modern analytical techniques like LC-MS/MS could reveal patterns in its distribution across plant families and genera. Such data would not only provide insights into the evolutionary history of this specific biosynthetic pathway but also highlight its significance as a taxonomic marker.
Development of Next-Generation Synthetic Strategies for Complex Analogues
The structural complexity of this compound presents a significant challenge for chemical synthesis. Future research should focus on developing novel, efficient, and stereoselective synthetic routes. Modern synthetic methodologies, including C-H activation, photoredox catalysis, and enzymatic synthesis, could provide more direct and scalable pathways to the core structure.
Furthermore, the development of late-stage functionalization techniques would be highly valuable. These methods would allow for the modification of the core this compound scaffold at various positions, enabling the rapid generation of a diverse library of complex analogues. beilstein-journals.org This approach is critical for conducting detailed structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities and to develop new compounds with enhanced potency or novel functions.
Advanced Characterization of Ecdysteroid Receptor Subtypes and Ligand Specificity
Ecdysteroids exert their primary effects in arthropods by binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor. Studies have shown that the potency of ecdysteroids can vary significantly across EcRs from different species and that modifications to the sterol side chain, including hydroxylation at C-25, can significantly impact binding affinity. nih.govnih.gov
Future research should systematically evaluate the binding affinity and activation potential of this compound across a wide panel of EcR subtypes from diverse arthropod orders (e.g., Lepidoptera, Diptera, Coleoptera) and other invertebrates. This will require the use of robust cell-based reporter assays and direct binding studies. To understand the molecular basis of these interactions, high-resolution crystal structures of this compound bound to different EcR ligand-binding domains should be pursued. researchgate.net This structural information will be invaluable for explaining ligand specificity and for the rational design of species-specific insecticides that are less likely to affect non-target organisms. figshare.com
Exploration of Additional Non-Human Biological Activities and Detailed Mechanistic Pathways
Research on the closely related 25R-epimer of inokosterone (B78545) has suggested potential therapeutic applications, with studies identifying targets related to osteoporosis. nih.gov This provides a strong rationale for exploring a broader range of biological activities for this compound in non-human, preclinical models. Future investigations could focus on its potential effects on metabolic regulation, immune function, and tissue regeneration in various animal systems.
For any observed bioactivity, a detailed elucidation of the underlying mechanistic pathways is paramount. While computational methods like network pharmacology and molecular docking can predict potential protein targets, these predictions must be validated experimentally. nih.gov Future work should employ a combination of cell biology, biochemical assays, and genetic models (e.g., knockout or knockdown studies) to confirm the direct targets of this compound and to map the downstream signaling cascades it modulates, such as the PI3K/AKT/mTOR pathway. nih.gov
Application of Omics Technologies for Systems-Level Understanding of this compound Bioactivity
To gain a holistic understanding of the biological impact of this compound, the application of "omics" technologies is indispensable. worldscholarsreview.org These high-throughput methods allow for a comprehensive, system-wide analysis of molecular changes induced by the compound. mdpi.com Future research should integrate multiple omics platforms to build a complete picture of its bioactivity.
A multi-omics approach would include:
Transcriptomics (RNA-Seq): To profile changes in gene expression in cells or tissues exposed to this compound, identifying responsive genes and biological pathways.
Proteomics: To quantify changes in protein abundance and identify post-translational modifications, providing insight into the functional consequences of transcriptomic changes. nih.gov
Metabolomics: To analyze alterations in the cellular metabolome, revealing the compound's impact on metabolic networks and biochemical fluxes.
Integrative Analysis: The true power of this approach lies in the integration of data from all omics layers. jbsciences.com This systems-level analysis can uncover novel mechanisms of action, identify biomarkers of effect, and generate new, testable hypotheses about the compound's function. nih.gov
| Omics Technology | Application in this compound Research | Potential Outcomes |
| Genomics | Comparative genomics of producing vs. non-producing plants. | Identification of biosynthetic gene clusters. |
| Transcriptomics | Analysis of gene expression changes upon exposure to this compound. | Elucidation of modulated signaling pathways and regulatory networks. |
| Proteomics | Quantification of protein level changes and post-translational modifications. | Identification of direct protein targets and functional cellular responses. |
| Metabolomics | Profiling of small molecule metabolites after treatment. | Understanding of systemic effects on cellular metabolism. |
Q & A
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to study 25S-Inokosterone’s biosynthesis in plants?
- Methodological Answer : Combine RNA-seq data (biosynthetic gene expression) with LC-MS/MS metabolite profiling. Use correlation networks to link gene clusters with this compound accumulation. Validate candidate genes via heterologous expression .
Data Presentation and Compliance
- Tables/Figures : Include retention times, HR-MS data, and dose-response curves. Label figures with Arabic numerals and concise titles (e.g., "Fig. 1: LC-MS Quantification of this compound in Fermented Extracts") .
- Reproducibility : Archive raw data (NMR spectra, chromatograms) in public repositories and cite DOI-assigned datasets .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Acknowledge contributions from non-authors (e.g., technical staff) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
